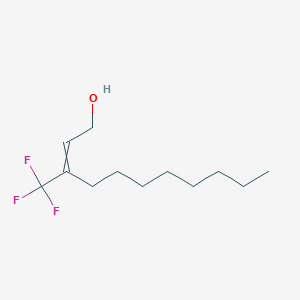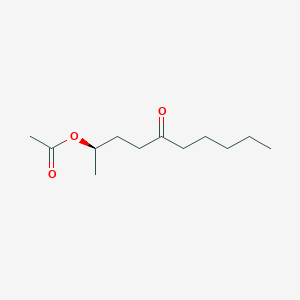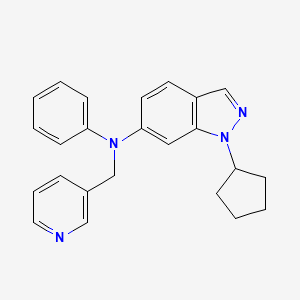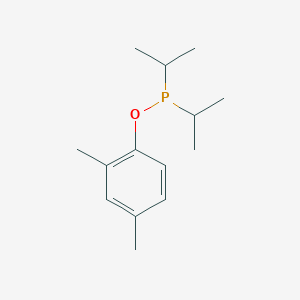
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is a chemical compound with a unique structure characterized by a cyclooctane ring with five hydroxyl groups attached
Métodos De Preparación
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- typically involves multi-step organic synthesis routes. One common method includes the cyclization of a suitable precursor followed by selective hydroxylation to introduce the hydroxyl groups at the desired positions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying interactions with biological molecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of polymers, resins, and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.
Comparación Con Compuestos Similares
1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- can be compared with other cyclooctane derivatives, such as:
Cyclooctane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclooctanol: Contains a single hydroxyl group, offering different reactivity and applications.
Cyclooctanediol: Contains two hydroxyl groups, providing intermediate properties between cyclooctane and 1,2,3,4,6-Cyclooctanepentol.
Propiedades
Número CAS |
801260-44-6 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1 |
Clave InChI |
ZRZYFOWZQLDUNW-DWOUCZDBSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O |
SMILES canónico |
C1CC(C(C(C(CC1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Butoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12539681.png)
![5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12539683.png)

![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)


![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)

![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)
